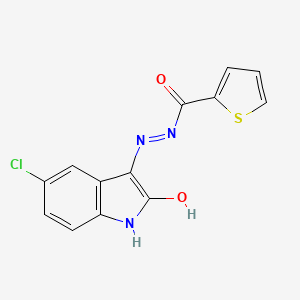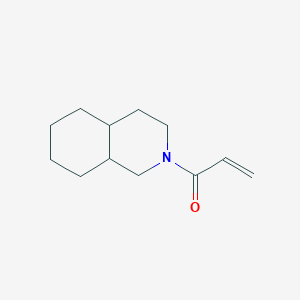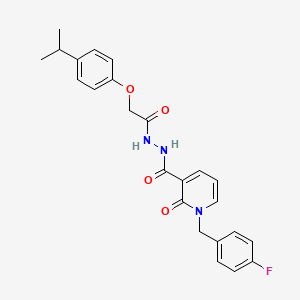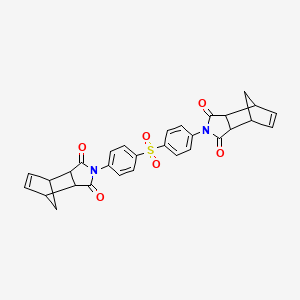
5-Chloro-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant Properties and Electronic Characteristics
- Quantum-Chemical Studies on Carbohydrazones : Research on novel carbohydrazones, including 5-substituted isatin derivatives, reveals significant insights into their electronic and antioxidant properties. Quantum-chemical calculations were used to understand the relationship between these properties, and the compounds were evaluated for in vitro antioxidant activity, showing promising results (Çavuş et al., 2020).
- Bis-Isatin Carbohydrazone Derivatives : Similar studies on bis-isatin carbohydrazone and thiocarbohydrazone derivatives have been conducted. These compounds were synthesized and characterized, and their antioxidant properties were theoretically investigated, revealing significant potential for such compounds (Muğlu et al., 2019).
Structural Analysis and Synthesis
- Crystallographic Studies : Investigations into the crystal structure of similar compounds, such as 4-(5-Chloro-2-methylphenyl)-1-[2-oxo-5-(trifluoromethoxy)indolin-3-ylidene]thiosemicarbazide, provide insights into their planarity and hydrogen bonding, crucial for understanding their chemical behavior (Pervez et al., 2010).
- Palladium-Catalyzed Synthesis : A novel palladium-catalyzed method was presented for synthesizing 3-(aminomethylene)-2-oxoindolines, showcasing the potential for innovative synthetic approaches in creating these compounds (Deng et al., 2011).
Antimicrobial and Antitubercular Properties
- Antitubercular Activity : Research into novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides highlights their promising antitubercular activity. These compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis (Marvadi et al., 2020).
Antioxidant Activity Studies
- Novel Pyrrolidine Derivatives : A series of novel pyrrolidine derivatives were synthesized, demonstrating significant antioxidant activities. Their potential as potent antioxidants was highlighted in comparison to known antioxidants like ascorbic acid (Tumosienė et al., 2019).
- Antimicrobial Activity of Derivatives : The synthesis of specific derivatives such as S-Methyl 2-(5-Chloro-2-Oxoindolin-3-ylidene)Hydrazinecarbodithioate and their antimicrobial activities have been explored, offering potential applications in the field of antimicrobial agents (Naganagowda & Petsom, 2011).
Electronic Properties and Semiconductors
- Semiconductor Applications : Novel donor-acceptor polymer semiconductors based on derivatives of 2-oxoindolin have been developed for potential use in organic thin film transistors, showcasing the electronic applications of these compounds (Yan et al., 2013).
Pharmaceutical Research
- Anti-Lung Cancer Activity : Compounds like 3-methylene-2-oxoindoline-5-carboxamide derivatives have shown significant inhibitory activity against lung cancer cell lines, indicating their potential in cancer treatment research (Ai et al., 2017).
Mécanisme D'action
Target of Action
They have been reported to possess diverse therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
It can be inferred from the known actions of thiophene derivatives that the compound likely interacts with its targets to modulate their function, leading to therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that the compound likely affects multiple biochemical pathways .
Result of Action
Based on the known therapeutic properties of thiophene derivatives, it can be inferred that the compound likely exerts a range of effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-7-3-4-9-8(6-7)11(13(19)15-9)16-17-12(18)10-2-1-5-20-10/h1-6,15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHHFZLLUNPERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2454932.png)

![4-(4-(dimethylamino)phenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2454934.png)


![N-[(2-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2454937.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)
![N-[(4-Fluoro-3-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B2454951.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide](/img/structure/B2454954.png)